molecular formula C10H11ClN2 B1526210 4-(Azetidin-3-yl)benzonitrile hydrochloride CAS No. 94268-29-8

4-(Azetidin-3-yl)benzonitrile hydrochloride

Cat. No. B1526210
CAS RN: 94268-29-8
M. Wt: 194.66 g/mol
InChI Key: OUCUIYOUNRIDRM-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)benzonitrile hydrochloride is a chemical compound with the empirical formula C10H11ClN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 4-(Azetidin-3-yl)benzonitrile hydrochloride can be represented by the SMILES string Cl.N#Cc1ccc (cc1)C2CNC2 . The InChI representation is 1S/C10H10N2.ClH/c11-5-8-1-3-9 (4-2-8)10-6-12-7-10;/h1-4,10,12H,6-7H2;1H .

Scientific Research Applications

Antimicrobial Properties

A study explored the synthesis of novel thiazolidin-4-ones and azetidin-2-ones derivatives, including 4-(Azetidin-3-yl)benzonitrile hydrochloride derivatives, from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide. These compounds were evaluated for antimicrobial properties against a variety of bacterial and fungal strains. The azetidin-2-ones derivatives showed significant activity, suggesting potential applications in developing antimicrobial agents (Gilani et al., 2016).

Spectroscopic Studies on Charge-Transfer Reactions

Spectroscopic studies on 4-(1-azetidinyl)benzonitrile (a close analog of 4-(Azetidin-3-yl)benzonitrile hydrochloride) demonstrated its involvement in excited-state intramolecular charge-transfer reactions. These studies, performed in various solvents and in the presence of electrolytes, revealed insights into the electronic properties and reaction dynamics of azetidinylbenzonitrile derivatives, offering a foundation for understanding their chemical behavior and potential applications in electronic materials (Pradhan & Biswas, 2007).

Anti-Tubercular Scaffold Synthesis

The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives showcased the potential of azetidinone scaffolds in anti-tubercular drug development. These compounds, synthesized using ultrasound-assisted methods, exhibited promising in vitro anti-tubercular activity, highlighting the therapeutic research applications of 4-(Azetidin-3-yl)benzonitrile hydrochloride related compounds (Nimbalkar et al., 2018).

Halogenative Cyclization

Research on 4-(2-benzothiazolyldithio)azetidinones, related to 4-(Azetidin-3-yl)benzonitrile hydrochloride, highlighted a halogenative cyclization process to form 2β-(halomethyl)penams. This study provides valuable insights into the chemical transformations and potential synthetic applications of azetidinone derivatives in medicinal chemistry (Tanaka et al., 1989).

Safety And Hazards

4-(Azetidin-3-yl)benzonitrile hydrochloride is classified as a combustible solid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a cool, well-ventilated place . In case of contact with skin or if swallowed, medical attention should be sought .

properties

IUPAC Name

4-(azetidin-3-yl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-10;/h1-4,10,12H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCUIYOUNRIDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-3-yl)benzonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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